REACTION_CXSMILES
|
N[C:2]1[C:3]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[FH:17].N([O-])=O.[Na+]>>[Cl:8][C:6]1[CH:7]=[C:2]([F:17])[C:3]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[N:4][CH:5]=1 |f:2.3|
|
Name
|
4-(3-amino-5-chloropyridin-2-yloxy)phenol
|
Quantity
|
122.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Cl)OC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slowly heated to 55° C. in an autoclave
|
Type
|
CUSTOM
|
Details
|
Excess hydrogen fluoride is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)OC1=CC=C(C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |